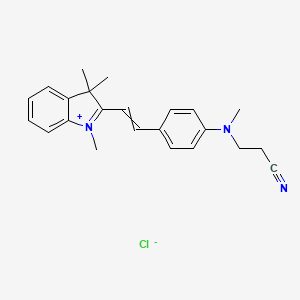

Basic Red 14

CAS No.: 12217-48-0

Cat. No.: VC3706275

Molecular Formula: C23H26ClN3

Molecular Weight: 379.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 12217-48-0 |

|---|---|

| Molecular Formula | C23H26ClN3 |

| Molecular Weight | 379.9 g/mol |

| IUPAC Name | 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride |

| Standard InChI | InChI=1S/C23H26N3.ClH/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;/h5-6,8-15H,7,17H2,1-4H3;1H/q+1;/p-1 |

| Standard InChI Key | NJIRSTSECXKPCO-UHFFFAOYSA-M |

| SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] |

| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] |

Introduction

Chemical Identity and Properties

Basic Red 14, also known as C.I. Basic Red 14 or C.I. 48016, is a cationic dye with the molecular formula C₂₃H₂₆ClN₃ and a molecular weight of 379.93 . The compound is registered under CAS number 12217-48-0 and belongs to the methine class of dyes .

Physical Characteristics

Basic Red 14 typically appears as a dark red powder or as a liquid formulation. Its physical properties reveal important characteristics that influence its industrial applications:

| Property | Description |

|---|---|

| Color | Red |

| Appearance | Dark red powder or liquid |

| Odor | Tasteless (in liquid form) |

| Melting point | Not specified for liquid form |

| Flash point | > 70°C (liquid form) |

| Boiling point | > 110°C (liquid form) |

| Water solubility | Soluble (40g/L at 40°C) |

| pH value | 3.0-5.0 (liquid form) |

| Density | 1.05-1.25 g/cm³ (liquid form) |

The dye exhibits a bright red color in water solution. In concentrated sulfuric acid, it appears greenish-yellow, turning to yellow with fluorescence upon dilution . The dye maintains color stability at high temperatures up to 120°C .

Solubility Properties

Basic Red 14 demonstrates good solubility in water, with a solubility of 40 g/L at 40°C and 30 g/L at 20°C . This water solubility is an important factor in its application as a textile dye, allowing for effective solution preparation during dyeing processes.

Manufacturing Methods

The primary manufacturing method for Basic Red 14 involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 3-((4-formylphenyl)(methyl)amino)propanenitrile, followed by conversion to the chloride salt . This synthetic pathway produces the final dye compound with the desired structural and coloristic properties.

The manufacturing process must be carefully controlled to ensure consistent product quality, as variations can affect the dye's performance characteristics in textile applications.

Applications in Textile Industry

Primary Applications

Basic Red 14 is primarily used in the dyeing of acrylic fibers, providing a vibrant red coloration with fluorescent properties . Additional applications include:

-

Dyeing of wool-polyester blended fibers

-

Coloration of scattered fibers

-

Direct printing on diacetate fibers

Application Parameters

The dyeing application of Basic Red 14 is characterized by specific parameters that influence its performance:

| Parameter | Value |

|---|---|

| K value | 3 |

| f value | 0.5 |

| Dyeing pH value | 2-6 |

| Application classification | Disperse type |

The dye can be applied within a pH range of 2-6, classifying it as a disperse-type dye in its application method .

Staining Properties on Various Fibers

Basic Red 14 exhibits different staining grades on various fiber types, which is an important consideration for textile processors:

| Fiber Type | Staining Grade |

|---|---|

| Cotton | 4 |

| Viscose | 3 |

| Nylon | 5 |

| Polyester | 5 |

| Wool | 4 |

Higher values indicate better resistance to staining, with 5 being excellent and 1 being poor .

Fastness Properties

Light Fastness

The light fastness of Basic Red 14 varies depending on the depth of shade:

| Shade Depth | Light Fastness Rating |

|---|---|

| 1/3 (light) | 4 |

| 1/1 (medium) | 4 |

| 2/1 (deep) | 4-5 |

These ratings indicate moderate to good resistance to fading when exposed to light, with deeper shades showing slightly better performance .

Wash Fastness and Perspiration Resistance

Basic Red 14 demonstrates excellent wash fastness and resistance to perspiration:

| Test Condition | Original Color Change | Acrylic Stain | Viscose Stain | Wool Stain |

|---|---|---|---|---|

| Soaping at 40°C | 5 | 5 | 5 | 5 |

| Soaping at 60°C | 5 | 5 | 5 | 5 |

| Alkaline Perspiration | 5 | 5 | 5 | 5 |

| Acid Perspiration | 5 | 5 | 5 | 5 |

The ratings of 5 across these parameters indicate excellent performance, with minimal color change or cross-staining under washing and perspiration conditions .

Additional Resistance Properties

Basic Red 14 exhibits varying degrees of fastness under different conditions:

| Condition | Fastness Rating |

|---|---|

| Seawater | 5 |

| Dry Rubbing | 5 (on viscose) |

| Wet Rubbing | 5 (on viscose) |

| Dry Cleaning (trichloroethylene) | 5 |

| Chlorine Bleaching (mild) | 5 |

| Chlorine Bleaching (severe) | 4-5 |

| Steaming (0.05MPa) | 5 |

| Steaming (0.15MPa) | 4-5 |

These properties demonstrate the dye's durability under various processing and wear conditions .

Environmental and Toxicological Considerations

Aquatic Toxicity

Research on the toxicity of Basic Red 14 to aquatic organisms has revealed significant environmental concerns. Studies comparing Basic Red 14 (BR14) with Reactive Red 141 (RR141) found that BR14 exhibits higher toxicity to aquatic organisms .

The 96-hour EC50 (median effective concentration) of BR14 to green algae (Chlorella sp.) was determined to be 10.88 mg/L, compared to 95.55 mg/L for RR141. This indicates that BR14 is approximately 9 times more toxic to algae than RR141 .

For water fleas (Moina macrocopa), the 48-hour LC50 (median lethal concentration) of BR14 was 4.91 mg/L, compared to 18.26 mg/L for RR141, making BR14 approximately 3.7 times more toxic to these organisms .

Toxicity Mechanisms

The higher toxicity of Basic Red 14 to aquatic organisms has been attributed to:

-

The cationic nature of the dye (BR14 is a cationic dye with a positive charge)

-

The smaller molecular size of BR14 compared to RR141, allowing it to more easily penetrate cell membranes

-

The wavelength of BR14 (430 nm) competing with chlorophyll a for light absorption during algal photosynthesis

Interaction with Environmental Components

The presence of humic acid in water can affect the toxicity of Basic Red 14. Research has shown that BR14 exhibits reduced toxicity to algae in the presence of humic acid, as the negatively charged humic acid can bind with the positively charged BR14, reducing the amount of free dye in solution .

Interestingly, the toxicity of both BR14 and RR141 to water fleas increased with increasing humic acid concentration, suggesting complex interactions between these dyes and natural organic matter in aquatic environments .

| Standard | Light Fastness | Perspiration Fastness | Ironing Fastness | Soaping |

|---|---|---|---|---|

| ISO | 4 | 4-5 | 5 | 5 |

| AATCC | 4-5 | 5 | 4-5 | 5 |

These ratings indicate good to excellent performance across various durability parameters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume